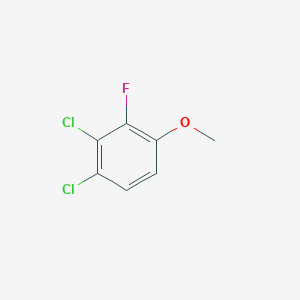
4-Amino-6-(2,5-dimetilfenil)piridazin-3-ol
Descripción general
Descripción
4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los derivados de piridazinona, incluyendo 4-Amino-6-(2,5-dimetilfenil)piridazin-3-ol, han sido estudiados por sus propiedades antimicrobianas. Estos compuestos pueden diseñarse para dirigirse a una variedad de patógenos microbianos, ofreciendo un potencial como nuevos agentes antimicrobianos en una era donde la resistencia a los antibióticos es una creciente preocupación .
Potencial Anticancerígeno
La investigación ha indicado que los andamios de piridazinona pueden exhibir actividad anticancerígena. La parte estructural de this compound puede optimizarse para interactuar con líneas celulares específicas de cáncer, proporcionando una vía para el desarrollo de nuevas terapias oncológicas .
Terapéutica Cardiovascular
Compuestos como this compound se han asociado con beneficios cardiovasculares, como efectos antihipertensivos. Pueden modular la presión arterial y pueden ofrecer un enfoque terapéutico para el manejo de enfermedades cardiovasculares .
Efectos Antiinflamatorios y Analgésicos
El anillo de piridazinona es conocido por sus propiedades antiinflamatorias y analgésicas. Esto hace que this compound sea un candidato para el desarrollo de nuevos medicamentos para el manejo del dolor y la inflamación .
Aplicaciones Agroquímicas
Los derivados de piridazinona no solo se limitan a los productos farmacéuticos, sino que también se extienden a los agroquímicos. Pueden funcionar como herbicidas o reguladores del crecimiento de las plantas, y this compound puede servir como un compuesto principal para desarrollar nuevos agroquímicos .
Propiedades Neuroprotectoras
Estudios emergentes sugieren que los compuestos de piridazinona pueden poseer efectos neuroprotectores. Esto abre vías de investigación para this compound en el tratamiento de enfermedades neurodegenerativas o como agente protector contra la neurotoxicidad .
Mecanismo De Acción
Target of Action
Pyridazinone derivatives, a group to which this compound belongs, have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
It’s known that some pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been shown to impact a variety of biochemical pathways, given their wide range of pharmacological activities .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Análisis Bioquímico
Biochemical Properties
4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are crucial for cell signaling pathways . The compound also interacts with proteins involved in oxidative stress responses, thereby modulating cellular redox states .
Cellular Effects
The effects of 4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins . Additionally, it affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, 4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol exerts its effects through various mechanisms. It binds to specific enzymes, inhibiting their activity and altering cellular processes. For example, the compound inhibits the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . It also modulates gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its efficacy . Long-term studies have shown that prolonged exposure to the compound can lead to adaptive cellular responses, such as increased expression of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of 4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which convert it into various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels .
Transport and Distribution
The transport and distribution of 4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various tissues, where it accumulates and exerts its effects . Its localization within cells is influenced by its interactions with cellular membranes and organelles .
Subcellular Localization
4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol is localized in specific subcellular compartments, such as the mitochondria and nucleus . This localization is crucial for its activity, as it allows the compound to interact with target biomolecules within these compartments . Post-translational modifications and targeting signals play a role in directing the compound to these specific locations .
Propiedades
IUPAC Name |
5-amino-3-(2,5-dimethylphenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-7-3-4-8(2)9(5-7)11-6-10(13)12(16)15-14-11/h3-6H,1-2H3,(H2,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRHYLBILRMIHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NNC(=O)C(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Tert-butyl 4-[2,5-difluoro-4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate](/img/structure/B1461158.png)
